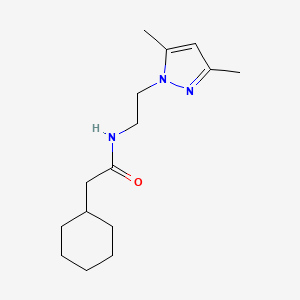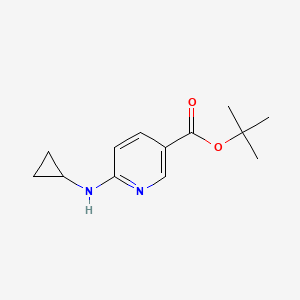
2-cyclohexyl-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-cyclohexyl-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide” is a complex organic compound. It contains a cyclohexyl group, a dimethylpyrazole group, and an acetamide group. Each of these components has unique chemical properties that contribute to the overall behavior of the compound .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its cyclohexyl, dimethylpyrazole, and acetamide groups . The exact structure would depend on the specific synthesis conditions and the stereochemistry of the starting materials .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the properties of its cyclohexyl, dimethylpyrazole, and acetamide groups . For example, the dimethylpyrazole group could potentially undergo reactions involving its nitrogen atoms.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the cyclohexyl group could impact its solubility and stability.Applications De Recherche Scientifique
Coordination Complexes and Antioxidant Activity
- Coordination Complexes Construction : Pyrazole-acetamide derivatives have been utilized in the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes. These complexes exhibit significant antioxidant activity, as determined by in vitro assays such as DPPH, ABTS, and FRAP. The study highlights the role of hydrogen bonding in the self-assembly process of these complexes, leading to the formation of 1D and 2D supramolecular architectures. This research opens avenues for the development of metal-based antioxidants and the design of supramolecular assemblies with potential applications in medicinal chemistry and material science (Chkirate et al., 2019).
Antitumor Activity
- Synthesis of Novel Derivatives for Antitumor Activity : Another study focuses on the synthesis of various heterocyclic derivatives, including thiophene, pyrimidine, coumarin, pyrazole, and pyridine, from pyrazole-acetamide precursors. These compounds have been evaluated for their antitumor activity against different cell lines, showing promising inhibitory effects. This research contributes to the development of new anticancer agents, highlighting the therapeutic potential of pyrazole-acetamide derivatives in oncology research (Albratty et al., 2017).
Insecticidal Assessment
- Insecticidal Properties : The synthesis of innovative heterocycles incorporating a thiadiazole moiety, based on a pyrazole-acetamide precursor, has shown efficacy as insecticidal agents against Spodoptera littoralis (cotton leafworm). This research has implications for the development of new, more effective insecticides, providing a foundation for further exploration of pyrazole-acetamide derivatives in agricultural applications (Fadda et al., 2017).
Antimicrobial Activity
- Development of Antimicrobial Agents : Pyrazole-acetamide derivatives have also been investigated for their antimicrobial properties. The synthesis of novel heterocycles incorporating the antipyrine moiety from these derivatives has demonstrated potential as antimicrobial agents. This area of research is critical for addressing the increasing resistance to existing antimicrobial drugs and developing new therapeutic options (Bondock et al., 2008).
Propriétés
IUPAC Name |
2-cyclohexyl-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O/c1-12-10-13(2)18(17-12)9-8-16-15(19)11-14-6-4-3-5-7-14/h10,14H,3-9,11H2,1-2H3,(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVDNHSZKNHTTEA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)CC2CCCCC2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[4-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-N,N-diethylbenzene-1-sulfonamide](/img/structure/B2416618.png)



![N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-1H,2H,3H-pyrido[2,3-b][1,4]thiazine-1-carboxamide](/img/structure/B2416624.png)
![4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-(3-methylpyridin-2-yl)thiazol-2-amine hydrochloride](/img/structure/B2416625.png)


![2-((7-chloro-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2416632.png)

![N-(4-fluorophenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2416634.png)
![3-(2-chlorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2416636.png)
![(Z)-2-Cyano-3-[4-(4-methylphenyl)sulfanyl-3-nitrophenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2416638.png)

